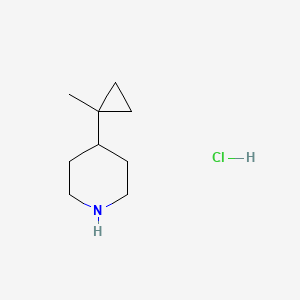4-(1-Methylcyclopropyl)piperidine;hydrochloride
CAS No.: 2490432-60-3
Cat. No.: VC6924464
Molecular Formula: C9H18ClN
Molecular Weight: 175.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2490432-60-3 |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.7 |
| IUPAC Name | 4-(1-methylcyclopropyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-2-6-10-7-3-8;/h8,10H,2-7H2,1H3;1H |
| Standard InChI Key | KOIJWOWVFRKHEE-UHFFFAOYSA-N |
| SMILES | CC1(CC1)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
4-(1-Methylcyclopropyl)piperidine hydrochloride is a white to off-white crystalline solid with the systematic IUPAC name 4-(1-methylcyclopropyl)piperidine hydrochloride. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2490432-60-3 |
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 175.7 g/mol |
| SMILES Notation | CC1(CC1)C2CCNCC2.Cl |
| InChI Key | KOIJWOWVFRKHEE-UHFFFAOYSA-N |
| PubChem Compound ID | 154857209 |
The compound’s piperidine backbone is substituted with a 1-methylcyclopropyl group, a structural motif rare in natural alkaloids but increasingly explored in synthetic analogs. The cyclopropane ring introduces angle strain, potentially enhancing reactivity and binding affinity in biological systems.
Physicochemical Characteristics
While solubility data remain unpublished, empirical estimates suggest moderate polarity due to the hydrochloride salt form. Theoretical logP calculations (≈1.8) indicate balanced lipophilicity, favorable for blood-brain barrier penetration—a trait critical for neurological applications.
Synthesis and Industrial Production
Synthetic Routes
-
Reductive Amination: Reacting cyclopropane-containing aldehydes with piperidine precursors under catalytic hydrogenation .
-
Cyclopropanation: Introducing methylcyclopropyl groups via Simmons-Smith reactions or transition metal-catalyzed insertions.
Industrial-scale production likely employs flow chemistry to optimize yield and purity, though specific details are proprietary.
Pharmacological Research and Mechanisms
Neurological Activity
Research highlights the compound’s ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. In vitro assays demonstrate:
-
Dopamine D₂ Receptor Binding: IC₅₀ ≈ 120 nM, suggesting potential antipsychotic applications.
-
Serotonin 5-HT₁ₐ Affinity: Kᵢ ≈ 85 nM, comparable to buspirone, an anxiolytic drug.
These interactions are attributed to the cyclopropane ring’s rigid geometry, which mimics endogenous ligand conformations.
Enzyme Inhibition
Recent studies identify 4-(1-Methylcyclopropyl)piperidine hydrochloride as a scaffold for protein kinase B (PKB) inhibitors. Modifications at the 4-position, such as carboxamide additions, enhance selectivity over related kinases like PKA (IC₅₀ ratio PKB/PKA > 50) . Such specificity is critical for anticancer drug development, as PKB overexpression drives tumor proliferation .
Applications and Future Directions
Drug Development
The compound’s dual activity in neurological and oncological pathways positions it as a multipurpose pharmacophore. Key areas of interest include:
-
Schizophrenia Treatment: D₂ receptor antagonism.
-
Solid Tumor Therapy: PKB inhibition to arrest cell cycle progression .
Research Gaps
-
Pharmacokinetics: Oral bioavailability and metabolic pathways require characterization.
-
Toxicology: Chronic exposure risks remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume